molecular formula C13H23NO B2469659 (1R,5S)-8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1341491-34-6

(1R,5S)-8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No. B2469659
M. Wt: 209.333
InChI Key: AASFCMMDTZVNFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and techniques used in the synthesis .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and understanding the mechanism of its reactions .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, refractive index, etc. It also involves studying the compound’s stability, reactivity, and other chemical properties .

Scientific Research Applications

Intramolecular Michael-type Additions and Synthesis of Azabicyclo[3.2.1]octanes

Research by Gregory et al. (1985) on intramolecular Michael-type additions led to the synthesis of 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines, highlighting a method to obtain azabicyclo octanes which could have implications for developing compounds with low antimicrobial and hypotensive activity (Gregory, Bullock, & Chen, 1985).

Stereoselective Synthesis of Optically Active Derivatives

Uchiyama et al. (2001) described a stereoselective synthesis approach for creating optically active perhydrofuro[2,3-b]furan derivatives, showcasing a methodology for synthesizing key subunits in biologically active natural products (Uchiyama et al., 2001).

Structural and Spectroscopic Studies

Research on the structural and spectroscopic study of condensed piperidine bicyclanols, such as 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol, by Gálvez et al. (1989), provides insight into the chemical structure and conformation of azabicyclo[3.2.1]octan derivatives, contributing to a better understanding of their properties and potential applications (Gálvez et al., 1989).

Enantioselective Syntheses of Tropane Alkaloids

Mao et al. (2014) presented a novel and versatile method for the enantioselective syntheses of tropane alkaloids, illustrating a flexible approach to hydroxylated 8-azabicyclo[3,2,1]octan-3-ones, which are important for creating compounds with potential biological activities (Mao et al., 2014).

Copper-Cocatalyzed Aerobic Alcohol Oxidation

A study by Toda et al. (2023) identified optimal frameworks for nitroxyl radical/hydroxylamine in copper-cocatalyzed aerobic alcohol oxidation, demonstrating the potential of azabicyclo[3.2.1]octan-8-ol derivatives in catalyzing the oxidation of secondary alcohols to ketones, which has implications for organic synthesis and industrial applications (Toda et al., 2023).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties .

properties

IUPAC Name

8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c15-13-7-11-5-6-12(8-13)14(11)9-10-3-1-2-4-10/h10-13,15H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASFCMMDTZVNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C3CCC2CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol

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